[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
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Overview
Description
[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is an organic compound with the molecular formula C15H16O5. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Common catalysts include N,N′-carbonyldiimidazole for activating the carboxylic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation pathways.
Pathways: Modulation of reactive oxygen species (ROS) levels, inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Similar structure but with a methyl group instead of a butyl group.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Contains a chlorobenzoate group instead of an acetic acid moiety.
Uniqueness
[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is unique due to its butyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-butyl-2-oxochromen-7-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-2-3-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(16)17/h5-8H,2-4,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZMMXHFTDPQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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